molecular formula C12H13N5 B14337402 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- CAS No. 108793-94-8

1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-

Cat. No.: B14337402
CAS No.: 108793-94-8
M. Wt: 227.27 g/mol
InChI Key: GAMPNSULBDJKFV-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

In industrial production, the synthesis may involve more scalable methods such as continuous flow processes or the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for the production of large quantities of the compound with high purity and consistency .

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be compared with other benzimidazole derivatives such as 2-aminobenzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

The uniqueness of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

108793-94-8

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H13N5/c1-2-4-11-10(3-1)16-12(17-11)14-6-5-9-7-13-8-15-9/h1-4,7-8H,5-6H2,(H,13,15)(H2,14,16,17)

InChI Key

GAMPNSULBDJKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCC3=CN=CN3

Origin of Product

United States

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